molecular formula C8H12O2 B6272920 spiro[2.4]heptane-5-carboxylic acid CAS No. 109532-61-8

spiro[2.4]heptane-5-carboxylic acid

Cat. No. B6272920
CAS RN: 109532-61-8
M. Wt: 140.2
InChI Key:
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Description

Spiro[2.4]heptane-5-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It is a derivative of spiro[2.4]heptane, which has a molecular weight of 96.1702 . The compound is also known by other names such as 6-Aminospiro[2.4]heptane-5-carboxylic acid .


Synthesis Analysis

The synthesis of spiro[2.4]heptane-5-carboxylic acid and its derivatives has been reported in several studies . For instance, one study describes an enantioselective approach to 4-substituted proline scaffolds, which involves a one-pot double allylic alkylation of an imine analogue of glycine . The reaction temperature was found to affect yield and enantioselectivity .


Molecular Structure Analysis

The molecular structure of spiro[2.4]heptane-5-carboxylic acid can be represented by the InChI code: InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10) . The compound has a molecular weight of 140.18 .


Physical And Chemical Properties Analysis

Spiro[2.4]heptane-5-carboxylic acid has a molecular weight of 140.18 . The compound’s physical form is not explicitly mentioned, but related compounds are often solid at room temperature .

Safety and Hazards

Safety data for spiro[2.4]heptane-5-carboxylic acid suggests that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

{ "Design of the Synthesis Pathway": "The synthesis of spiro[2.4]heptane-5-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Chloroacetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sodium azide", "Sodium hydride", "Carbon dioxide" ], "Reaction": [ "Step 1: Reduction of cyclohexanone to cyclohexanol using sodium borohydride in methanol", "Step 2: Bromination of cyclohexanol to form 1-bromo-cyclohexane using bromine in the presence of sodium hydroxide", "Step 3: Reaction of 1-bromo-cyclohexane with sodium azide in the presence of sodium hydride to form azido-cyclohexane", "Step 4: Conversion of azido-cyclohexane to cyclohexylamine using hydrogenation with palladium on carbon catalyst", "Step 5: Diazotization of cyclohexylamine with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 6: Coupling of diazonium salt with chloroacetic acid to form spiro[2.4]heptane-5-carboxylic acid", "Step 7: Neutralization of spiro[2.4]heptane-5-carboxylic acid with sodium carbonate and purification by recrystallization", "Step 8: Decarboxylation of spiro[2.4]heptane-5-carboxylic acid to form spiro[2.4]heptane using sulfuric acid and carbon dioxide" ] }

CAS RN

109532-61-8

Product Name

spiro[2.4]heptane-5-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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